Pulrodemstat

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Properties

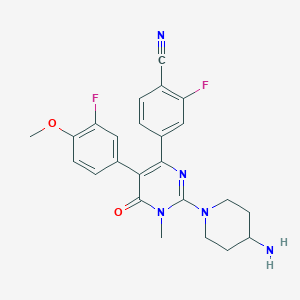

IUPAC Name |

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2N5O2/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31/h3-6,11-12,17H,7-10,28H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAIXBAUHIQQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821307-10-1 | |

| Record name | Pulrodemstat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821307101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PULRODEMSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6F4FRQ5QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pulrodemstat: A Deep Dive into the Mechanism of Action of a Novel LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat (CC-90011) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the preclinical and clinical evidence supporting its therapeutic potential. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the fields of oncology and epigenetic drug discovery.

Introduction to this compound and its Target: LSD1

This compound is a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4][5] The enzymatic activity of LSD1 is crucial for regulating gene expression; demethylation of H3K4, a mark associated with active transcription, leads to gene repression, while demethylation of H3K9, a repressive mark, can result in gene activation.[1][6]

Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and other solid tumors.[2][3] By inhibiting LSD1, this compound modulates the methylation status of histones, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways, ultimately inhibiting cancer cell growth and promoting differentiation.[1][2]

Molecular Mechanism of Action

This compound exerts its therapeutic effects by directly binding to and inhibiting the enzymatic activity of LSD1. This inhibition is reversible, which may offer a more favorable safety profile compared to irreversible inhibitors by allowing for more controlled modulation of LSD1 activity.[7]

Inhibition of LSD1 Demethylase Activity

The primary mechanism of this compound is the inhibition of LSD1's ability to demethylate its histone substrates. By blocking the catalytic site of LSD1, this compound prevents the removal of methyl groups from H3K4me1/2 and H3K9me1/2.[1][6] This leads to a global increase in the levels of these histone methylation marks, which in turn alters the expression of a multitude of genes.

Epigenetic Reprogramming and Gene Expression

The inhibition of LSD1 by this compound results in a cascade of downstream effects on gene expression:

-

Reactivation of Tumor Suppressor Genes: Increased H3K4 methylation at the promoters of tumor suppressor genes leads to a more open chromatin state, facilitating the binding of transcription factors and subsequent gene expression.[1]

-

Repression of Oncogenes: The modulation of H3K9 methylation can lead to the silencing of genes that promote tumor growth and survival.[1]

-

Induction of Cellular Differentiation: In hematological malignancies like AML, LSD1 inhibition by this compound has been shown to induce the differentiation of leukemic blasts into mature myeloid cells, a key therapeutic goal.[2][3] This is often characterized by the upregulation of differentiation markers such as CD11b.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (LSD1) | 0.25 nM | Enzymatic Assay | [8] |

| EC50 (CD11b induction) | 7 nM | THP-1 (AML) | [8] |

| EC50 (antiproliferative) | 2 nM | Kasumi-1 (AML) | [8] |

| EC50 (antiproliferative) | 6 nM | H1417 (SCLC) | [8] |

| EC50 (GRP suppression) | 3 nM | H209 (SCLC) | [8] |

| EC50 (GRP suppression) | 4 nM | H1417 (SCLC) | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| SCLC Patient-Derived Xenograft | 5 mg/kg (oral, daily) | 78% Tumor Growth Inhibition (TGI) | [8] |

| SCLC Human Tumor Xenograft (H1417) | 2.5 - 5 mg/kg (oral, daily) | Robust downregulation of GRP mRNA | [2][8] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Administration | Reference |

| Bioavailability | 32% | Oral (5 mg/kg) | [8] |

| Cmax | 0.36 µM | Oral (5 mg/kg) | [8] |

| AUC0-24h | 1.8 µM·h | Oral (5 mg/kg) | [8] |

| Elimination Half-life | 2 h | Intravenous (5 mg/kg) | [8] |

| Systemic Clearance | 32.4 mL/min/kg | Intravenous (5 mg/kg) | [8] |

| Volume of Distribution | 7.5 L/kg | Intravenous (5 mg/kg) | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

LSD1 Enzymatic Inhibition Assay

-

Principle: This assay measures the ability of this compound to inhibit the demethylase activity of purified LSD1 enzyme. A common method involves a peroxidase-coupled reaction where the hydrogen peroxide (H₂O₂) produced during the demethylation reaction is detected.

-

Methodology:

-

Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide substrate (e.g., H3K4me2) in an assay buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of the FAD cofactor.

-

After a defined incubation period at 37°C, horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red) are added.

-

The H₂O₂ produced by the demethylase reaction is converted by HRP into a fluorescent or colorimetric signal.

-

The signal is measured using a microplate reader, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assay (MTT/MTS)

-

Principle: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells with active metabolism reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product.

-

Methodology:

-

Cancer cells (e.g., Kasumi-1 or H1417) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound or vehicle control.

-

After a specified incubation period (e.g., 72 hours), the MTT or MTS reagent is added to each well.

-

The plates are incubated for an additional 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.

-

If using MTT, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

The absorbance of the colored solution is measured using a microplate spectrophotometer at the appropriate wavelength (e.g., 570 nm for MTT).

-

The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

-

Cellular Differentiation Assay (CD11b Expression by Flow Cytometry)

-

Principle: This assay quantifies the expression of the cell surface marker CD11b, a marker of myeloid differentiation, on leukemia cells (e.g., THP-1) following treatment with this compound.

-

Methodology:

-

THP-1 cells are cultured in the presence of various concentrations of this compound or vehicle control for a defined period (e.g., 96 hours).

-

The cells are harvested, washed with a suitable buffer (e.g., PBS with 2% FBS), and resuspended to a concentration of approximately 1x10⁶ cells/mL.

-

The cells are incubated with a fluorescently labeled anti-CD11b antibody (e.g., PE-conjugated) in the dark on ice for 30 minutes.

-

Following incubation, the cells are washed to remove unbound antibody.

-

A viability dye (e.g., 7-AAD) is often included to exclude dead cells from the analysis.

-

The fluorescence of the stained cells is analyzed using a flow cytometer.

-

The percentage of CD11b-positive cells is determined by gating on the live cell population, and the EC50 for CD11b induction is calculated.

-

Gene Expression Analysis (qRT-PCR)

-

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the relative changes in the mRNA expression of target genes (e.g., GRP in SCLC cells) after treatment with this compound.

-

Methodology:

-

Cancer cells are treated with this compound or vehicle control for a specific duration.

-

Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

-

A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

The cDNA is then used as a template for the qPCR reaction, which includes specific primers for the target gene (e.g., GRP) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

-

The qPCR is performed in a real-time PCR cycler, and the amplification of the target and reference genes is monitored in real-time.

-

The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

-

In Vivo Tumor Xenograft Studies

-

Principle: This experimental model evaluates the antitumor efficacy of this compound in a living organism by implanting human tumor cells or patient-derived tumor tissue into immunocompromised mice.

-

Methodology:

-

Human cancer cells (e.g., SCLC cell line H1417) or patient-derived tumor fragments are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 5 mg/kg daily). The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows associated with this compound's mechanism of action.

Caption: Molecular mechanism of this compound action.

References

- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Demethylase LSD1 Activity/Inhibition Assay Kit, Research Kits - Epigenetics [epigenhub.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. epigentek.com [epigentek.com]

- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epigentek.com [epigentek.com]

An In-Depth Technical Guide to Pulrodemstat (CC-90011): A Reversible LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulrodemstat (also known as CC-90011) is a potent, selective, and orally bioavailable small molecule that acts as a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator frequently overexpressed in various cancers, playing a crucial role in oncogenesis by altering gene expression to promote cell proliferation and block differentiation. This compound's reversible mechanism of action offers a potential safety advantage over irreversible LSD1 inhibitors. It has demonstrated robust anti-tumor activity in preclinical models of both hematological malignancies, such as Acute Myeloid Leukemia (AML), and solid tumors, including Small Cell Lung Cancer (SCLC). Clinical studies have shown encouraging signs of activity and a manageable safety profile, supporting its ongoing development as a novel cancer therapeutic.

Core Concepts: The Role of LSD1 and Mechanism of Action of this compound

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that functions as an epigenetic eraser. Its primary role is to remove methyl groups from specific lysine residues on histone proteins, which are crucial for packaging DNA into chromatin.

-

Histone Substrates : LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).

-

Demethylation of H3K4me2, a mark associated with active gene enhancers, typically leads to transcriptional repression .

-

Demethylation of H3K9me2, a mark associated with condensed chromatin, can lead to transcriptional activation .

-

-

Non-Histone Substrates : Beyond histones, LSD1 also demethylates several non-histone proteins, thereby modulating their function and stability. Key targets include the tumor suppressor p53, DNA methyltransferase 1 (DNMT1), and Hypoxia-Inducible Factor-1α (HIF-1α).

-

Role in Cancer : In many cancers, LSD1 is overexpressed and its activity is dysregulated. This leads to an aberrant epigenetic landscape that silences tumor suppressor genes and activates oncogenes, thereby promoting tumor initiation, progression, and resistance to therapy. LSD1 has been shown to influence critical cancer-related signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.

This compound's Mechanism of Action

This compound is a highly potent and selective, non-covalent inhibitor of LSD1. It binds reversibly to the active site of the enzyme, preventing it from demethylating its histone and non-histone substrates. This inhibition leads to:

-

Epigenetic Reprogramming : An increase in the global levels of H3K4me2 and H3K9me2.

-

Gene Expression Modulation : The reactivation of silenced tumor suppressor genes and the repression of oncogenes.

-

Induction of Cell Differentiation : In hematological malignancies like AML, LSD1 inhibition overcomes the differentiation block, causing leukemic blasts to mature into non-proliferating cells.

-

Inhibition of Proliferation : In solid tumors like SCLC, LSD1 inhibition suppresses the expression of key oncogenic drivers, leading to potent antiproliferative effects.

The reversible nature of this compound's binding is a key feature, which may translate to a more manageable safety profile compared to irreversible inhibitors that form a permanent covalent bond with the FAD cofactor.

Quantitative Preclinical Data

The preclinical activity of this compound has been extensively characterized through a variety of in vitro and in vivo studies. The quantitative data from these assessments are summarized below.

Table 1: Biochemical and In Vitro Cellular Activity of this compound

| Parameter | Assay System | Value | Citation(s) |

| Biochemical Potency | LSD1 Enzymatic Inhibition (IC₅₀) | 0.25 - 0.30 nM | |

| Cellular Differentiation | CD11b Induction in THP-1 (AML) cells (EC₅₀) | 7 nM | |

| Antiproliferative Activity | Kasumi-1 (AML) cells (EC₅₀) | 2 nM | |

| Antiproliferative Activity | H1417 (SCLC) cells (EC₅₀, 12-day assay) | 6 nM | |

| Target Engagement | GRP Suppression in H209 (SCLC) cells (EC₅₀) | 3 nM | |

| Target Engagement | GRP Suppression in H1417 (SCLC) cells (EC₅₀) | 4 nM | |

| Selectivity | LSD2, MAO-A, MAO-B | Low enzymatic inhibition |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Dose & Route | Value | Citation(s) |

| Cₘₐₓ (Maximum Concentration) | 5 mg/kg, Oral | 0.36 µM | |

| AUC₀₋₂₄ₕ (Area Under the Curve) | 5 mg/kg, Oral | 1.8 µM·h | |

| Oral Bioavailability | 5 mg/kg | 32% | |

| Elimination Half-life (t₁/₂) | 5 mg/kg, IV | 2 h | |

| Systemic Clearance | 5 mg/kg, IV | 32.4 mL/min/kg | |

| Volume of Distribution (Vd) | 5 mg/kg, IV | 7.5 L/kg |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Dose & Schedule | Outcome | Citation(s) |

| SCLC Patient-Derived Xenograft (PDX) | 5 mg/kg, Oral, Daily for 30 days | 78% Tumor Growth Inhibition (TGI) | |

| SCLC Human Tumor Xenograft (H1417) | 2.5 - 5 mg/kg, Oral, Daily for 4 days | Robust, dose-dependent downregulation of GRP mRNA |

Clinical Data Overview

This compound has been evaluated in a first-in-human, Phase 1 dose-escalation and expansion study (NCT02875223) in patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma.

Table 4: Summary of Phase 1 Clinical Trial (NCT02875223) Results

| Parameter | Details | Citation(s) |

| Patient Population | 69 patients with advanced solid tumors or R/R lymphoma | |

| Dosing Schedule | Once per week, in 28-day cycles | |

| Recommended Phase 2 Dose (RP2D) | 60 mg once per week | |

| Maximum Tolerated Dose (MTD) | 80 mg once per week | |

| Most Common Adverse Event | Thrombocytopenia (manageable with dose modifications) | |

| Clinical Activity | Prolonged, durable responses observed, particularly in patients with neuroendocrine neoplasms. | |

| Notable Responses | - One complete response in a patient with relapsed/refractory marginal zone lymphoma (ongoing at cycle 58).- Stable disease for ≥9 cycles in three patients with neuroendocrine neoplasms. | |

| Pharmacodynamic Effects | Decreased levels of secreted neuroendocrine peptides (Chromogranin A, pro-GRP). |

Detailed Experimental Protocols

LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled Method)

This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

-

Principle : LSD1-catalyzed demethylation of a methylated histone peptide substrate reduces the FAD cofactor, which is then reoxidized by molecular oxygen, producing H₂O₂. Horseradish peroxidase (HRP) then uses the H₂O₂ to drive the oxidation of a chromogenic or fluorogenic substrate (e.g., Amplex Red), which can be measured spectrophotometrically.

-

Protocol Outline :

-

Reagents : Recombinant human LSD1 enzyme, a synthetic H3K4me1 or H3K4me2 peptide substrate, FAD, HRP, and a detection reagent like Amplex Red in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Compound Preparation : Prepare serial dilutions of this compound in DMSO.

-

Assay Plate Setup : In a 96- or 384-well plate, add assay buffer, LSD1 enzyme, and the this compound dilution. Pre-incubate for 15-30 minutes at room temperature.

-

Reaction Initiation : Add the peptide substrate and FAD to initiate the enzymatic reaction.

-

Detection : Add the HRP/Amplex Red detection mix. Incubate for 1-2 hours at room temperature, protected from light.

-

Data Acquisition : Measure fluorescence using a plate reader (e.g., excitation ~540 nm, emission ~590 nm).

-

Analysis : Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Cellular Antiproliferative Assay (MTT or CTG-Based)

This assay measures the ability of a compound to inhibit the growth of cancer cell lines.

-

Principle : Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product, or they produce ATP, which can be measured using a luciferase-based assay (CellTiter-Glo, CTG). The signal is proportional to the number of viable cells.

-

Protocol Outline :

-

Cell Seeding : Plate cancer cells (e.g., Kasumi-1, H1417) in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment : Add serial dilutions of this compound to the wells. Include a vehicle (DMSO) control.

-

Incubation : Incubate the plates for an extended period (e.g., 3 to 12 days) under standard cell culture conditions (37°C, 5% CO₂).

-

Detection (MTT Method) : Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible. Add a detergent or DMSO to solubilize the formazan crystals.

-

Data Acquisition : Read the absorbance at ~570 nm using a microplate reader.

-

Analysis : Normalize the absorbance readings to the vehicle control to calculate percent viability. Determine the EC₅₀ value using non-linear regression.

-

AML Cell Differentiation Assay (Flow Cytometry)

This assay quantifies the induction of myeloid differentiation in AML cells by measuring the expression of cell surface markers.

-

Principle : Inhibition of LSD1 in AML cell lines like THP-1 or HL-60 induces them to differentiate into a more mature, macrophage-like phenotype, which is characterized by the increased surface expression of markers like CD11b. This change can be quantified using flow cytometry.

-

Protocol Outline :

-

Cell Treatment : Culture AML cells (e.g., THP-1) in suspension and treat them with serial dilutions of this compound or a vehicle control for 48-72 hours.

-

Cell Staining : Harvest the cells and wash with a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with a fluorochrome-conjugated anti-CD11b antibody (and an isotype control) for 30 minutes on ice, protected from light.

-

Data Acquisition : Wash the cells to remove unbound antibody and analyze them on a flow cytometer.

-

Analysis : Gate on the live cell population and quantify the percentage of CD11b-positive cells for each treatment condition. Calculate the EC₅₀ for CD11b induction.

-

In Vivo SCLC Xenograft Efficacy Study

This study evaluates the anti-tumor activity of this compound in a living animal model.

-

Principle : Human SCLC cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice. Once tumors are established, treatment with this compound allows for the assessment of its ability to inhibit tumor growth in a physiological context.

-

Protocol Outline :

-

Cell/Tumor Implantation : Subcutaneously inject a suspension of human SCLC cells (e.g., 1 million cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week.

-

Randomization and Treatment : Randomize mice into treatment groups (e.g., vehicle control, this compound 5 mg/kg). Administer treatment orally, once daily, for a specified duration (e.g., 30 days). Monitor animal body weight as a measure of toxicity.

-

Endpoint : Continue treatment until tumors in the control group reach a predetermined maximum size.

-

Analysis : Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the mean tumor volume of the treated group to the vehicle control group. Tumors can also be harvested for pharmacodynamic marker analysis (e.g., qRT-PCR for GRP mRNA levels).

-

Mandatory Visualizations

Caption: this compound reversibly inhibits LSD1, leading to epigenetic reprogramming and anti-tumor effects.

Caption: Experimental workflow for the in vitro characterization of this compound's potency.

Caption: Standard workflow for evaluating the in vivo efficacy of this compound in xenograft models.

Caption: The logical framework for this compound's therapeutic strategy against cancer.

Pulrodemstat (CC-90011): A Technical Guide to its Impact on Histone H3K4 and H3K9 Methylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of pulrodemstat (formerly CC-90011), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the compound's mechanism of action, its specific effects on histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9) methylation, and the downstream consequences in relevant cancer models. This guide is intended to serve as a resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.

Introduction to this compound and its Target: LSD1

This compound is an orally active, reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histones.[2][3] Specifically, LSD1 demethylates mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[1]

The function of LSD1 is context-dependent. When part of the CoREST repressor complex, LSD1-mediated demethylation of H3K4me1/2 leads to transcriptional repression.[1] Conversely, in association with androgen or estrogen receptors, LSD1 can demethylate H3K9me1/2, resulting in transcriptional activation.[1] Overexpression of LSD1 is a hallmark of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to a block in cellular differentiation and increased proliferation.[1][2] By inhibiting LSD1, this compound aims to restore normal histone methylation patterns, induce differentiation, and suppress tumor growth.

Mechanism of Action: Reversible Inhibition of LSD1

This compound acts as a highly potent, selective, and reversible inhibitor of LSD1.[2][4] Unlike irreversible inhibitors that form a covalent bond with the FAD cofactor, this compound's reversible nature may offer a more favorable safety profile.[5][6] Inhibition of LSD1's catalytic activity by this compound leads to the accumulation of its substrates, primarily H3K4me2 and H3K9me2, at specific gene loci. This increase in methylation alters the chromatin landscape and modulates gene expression.

A key aspect of this compound's mechanism involves the disruption of the interaction between LSD1 and the transcription factor Growth Factor Independent 1 (GFI1) and its paralog GFI1B.[7][8] GFI1 and GFI1B are transcriptional repressors that recruit the LSD1-CoREST complex to target genes, thereby silencing genes involved in hematopoietic differentiation.[7][9] By inhibiting LSD1, this compound disrupts this repressive complex, leading to the activation of genes that promote myeloid differentiation.[7]

Quantitative Data on this compound's Potency

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and models.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay | Reference |

|---|---|---|---|

| IC₅₀ (LSD1 Inhibition) | 0.25 nM | Enzymatic Assay | [10] |

| IC₅₀ (LSD1 Inhibition) | 0.30 nM | Enzymatic Assay | [1] |

| EC₅₀ (Anti-proliferative) | 2 nM | Kasumi-1 (AML) | [10] |

| EC₅₀ (Anti-proliferative) | 6 nM | H1417 (SCLC) | [10] |

| EC₅₀ (CD11b Induction) | 7 nM | THP-1 (AML) | [10] |

| EC₅₀ (GRP Suppression) | 3 nM | H209 (SCLC) | [10] |

| EC₅₀ (GRP Suppression) | 4 nM | H1417 (SCLC) | [10] |

| IC₅₀ (Anti-proliferative) | 2.42 µM | Cal-27 (HNSCC) | [11] |

| IC₅₀ (Anti-proliferative) | 0.52 µM | SCC-9 (HNSCC) |[11] |

Table 2: In Vivo Efficacy of this compound

| Model | Dosage | Outcome | Reference |

|---|---|---|---|

| SCLC Xenograft (H1417) | 5 mg/kg (oral, daily) | 78% Tumor Growth Inhibition (TGI) | [10] |

| Patient-Derived SCLC Xenograft | 5 mg/kg (oral, daily) | Tumor growth inhibition | [4] |

| SCLC Xenograft (H1417) | 5 mg/kg (oral, 4 days) | Maximum suppression of GRP mRNA |[4] |

Experimental Protocols

This section outlines generalized methodologies for key experiments used to characterize the effects of this compound on histone methylation.

This protocol is for assessing changes in global levels of H3K4me2 and H3K9me2 in cells treated with this compound.

-

Cell Culture and Treatment: Plate cancer cells (e.g., Kasumi-1 or THP-1) at an appropriate density. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 48-72 hours).

-

Histone Extraction: Harvest cells and perform acid extraction of histones or use a commercial kit to isolate nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for H3K4me2, H3K9me2, and total Histone H3 (as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the methylation mark signal to the total Histone H3 signal.

This protocol provides a framework for identifying genome-wide changes in the localization of H3K4me2 and H3K9me2 marks following this compound treatment.

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link proteins to DNA by adding formaldehyde directly to the culture media. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the sheared chromatin overnight with an antibody specific for H3K4me2 or H3K9me2. A non-specific IgG antibody should be used as a negative control.

-

Add Protein A/G beads to capture the antibody-histone-DNA complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating in the presence of NaCl. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions enriched for the histone mark. Compare the enrichment profiles between this compound-treated and control samples to identify differential binding sites.

Clinical Development and Future Directions

This compound has been evaluated in Phase 1 and 2 clinical trials for various malignancies.[10] A first-in-human study (NCT02875223) demonstrated a manageable safety profile, with thrombocytopenia being the most common treatment-related adverse event.[6] The study also showed encouraging clinical activity, particularly in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma, especially neuroendocrine neoplasms.[1][6] Combination therapies are also under investigation, for example with etoposide and cisplatin for SCLC (NCT03850067) and with nivolumab for advanced cancers (NCT04350463).[1][2]

The reversible mechanism of this compound may provide an advantage over irreversible LSD1 inhibitors.[6] Its favorable tolerability and observed clinical activity support its continued exploration as both a monotherapy and in combination with other anticancer agents.[5]

Conclusion

This compound is a potent, selective, and reversible LSD1 inhibitor that modulates histone methylation at H3K4 and H3K9. By increasing the levels of these methylation marks, particularly at genes regulated by the GFI1/1B-LSD1 complex, this compound can overcome differentiation block and exert anti-tumor effects in preclinical models of AML, SCLC, and other cancers. The quantitative data underscore its high potency, and established experimental protocols can be used to further elucidate its mechanism in various contexts. Ongoing clinical trials will continue to define the therapeutic potential of this compound in oncology.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 3. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifaceted Actions of GFI1 and GFI1B in Hematopoietic Stem Cell Self-Renewal and Lineage Commitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Pulrodemstat (CC-90011): A Technical Overview of its Role in Inducing Cancer Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pulrodemstat (CC-90011) is a potent, selective, and reversible oral inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator frequently dysregulated in various malignancies. Overexpression of LSD1 is associated with a block in cell differentiation, leading to uncontrolled proliferation and tumor progression. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its ability to induce differentiation in cancer cells. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.

Introduction: The Role of LSD1 in Cancer and the Emergence of this compound

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by catalyzing the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] By removing methyl marks from H3K4, a marker associated with active transcription, LSD1 typically acts as a transcriptional repressor. Conversely, it can act as a transcriptional activator by demethylating H3K9.[1]

In numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and neuroendocrine tumors, LSD1 is overexpressed.[1][2] This overexpression can impede normal cell differentiation processes, locking cells in an immature, proliferative state and contributing to tumorigenesis.[2] The therapeutic potential of LSD1 inhibitors lies in their ability to reverse this epigenetic blockade, thereby promoting the expression of genes that drive cell differentiation and suppress tumor growth.[2]

This compound (CC-90011) has emerged as a highly potent, selective, and reversible LSD1 inhibitor.[3][4] Its reversible mechanism may offer a safety advantage over irreversible inhibitors.[2][5] Preclinical and clinical studies have demonstrated its antiproliferative activity and its capacity to induce differentiation in various cancer models.[2][3]

Mechanism of Action: Reversing the Epigenetic Blockade

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of LSD1. This inhibition leads to a cascade of molecular events that ultimately shift the cellular state from proliferation towards differentiation.

-

LSD1 Inhibition: this compound binds to the active site of LSD1, preventing it from demethylating its histone substrates.[3][4]

-

Histone Mark Restoration: Inhibition of LSD1 leads to an accumulation of H3K4me2 marks at the promoter and enhancer regions of specific genes.[6]

-

Gene Expression Reprogramming: The altered histone methylation landscape leads to the reactivation of silenced genes. This includes tumor suppressor genes and key lineage-specific transcription factors that are essential for cellular differentiation.[2]

-

Induction of Differentiation: The re-expression of these critical genes drives the cancer cells to exit the cell cycle and undergo terminal differentiation.[1][7] This is phenotypically observed by the expression of cell surface markers associated with mature cell types, such as CD11b in myeloid cells.[3][7]

Figure 1. Mechanism of this compound-induced cell differentiation.

Quantitative Data on this compound's Activity

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize key potency and efficacy data.

Table 1: In Vitro Potency and Antiproliferative Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | LSD1 Enzyme | 0.25 nM | [3] |

| EC₅₀ (Differentiation) | THP-1 (CD11b induction) | 7 nM | [3] |

| EC₅₀ (Anti-proliferation) | Kasumi-1 (AML) | 2 nM | [3] |

| H1417 (SCLC) | 6 nM | [3] | |

| H209 (SCLC) | 3 nM | [3] | |

| Cal-27 (HNSCC) | 2.42 µM | [8] | |

| SCC-9 (HNSCC) | 0.52 µM | [8] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosing | Outcome | Reference |

| Patient-Derived SCLC Xenograft | 5 mg/kg, oral, daily for 30 days | 78% Tumor Growth Inhibition (TGI) | [3] |

| H1417 SCLC Xenograft | 5 mg/kg, oral, daily for 4 days | Maximum suppression of GRP mRNA | [3] |

Table 3: Pharmacodynamic Effects of this compound

| Marker | Cell Line / Model | Effect | Reference |

| CD11b | THP-1 (AML) | Potent induction | [3][7] |

| CD14, CD86 | AML Cell Lines | Dose-dependent increase | [6] |

| GRP mRNA | H1417 (SCLC) | Robust downregulation | [1][3] |

| MMD RNA | Human Peripheral Blood | Downregulation ≥50% | [2][5] |

| Chromogranin A (CgA) | Neuroendocrine Neoplasm Patients | Levels decreased 0%–82% | [2][5] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound's effects.

In Vitro Cell Differentiation Assay (Flow Cytometry)

This protocol is used to quantify the induction of differentiation markers on the surface of cancer cells following treatment with this compound.

-

Cell Culture: Human AML cell line THP-1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded at a density of 1 x 10⁵ cells/mL. This compound is added at concentrations ranging from 0.02 to 2000 nM. A vehicle control (e.g., 0.1% DMSO) is run in parallel.

-

Incubation: Cells are incubated with the compound for 96 hours to allow for differentiation to occur.

-

Antibody Staining: Post-incubation, cells are washed with PBS and stained with a fluorochrome-conjugated antibody against a differentiation marker (e.g., PE-conjugated anti-human CD11b) for 30 minutes at 4°C in the dark.

-

Flow Cytometry: The percentage of CD11b-positive cells is quantified using a flow cytometer. The data is analyzed to determine the EC₅₀ value for differentiation induction.[7]

Figure 2. Workflow for in vitro cell differentiation assay.

In Vivo Tumor Xenograft Study

This protocol assesses the antitumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used. Patient-derived tumor fragments or cultured cancer cells (e.g., H1417 SCLC cells) are implanted subcutaneously.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is formulated for oral administration. A typical dose is 5 mg/kg, administered daily via oral gavage.[1][3]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded after a predefined period (e.g., 30 days) or when tumors in the control group reach a maximum allowed size. Tumor growth inhibition (TGI) is calculated to determine efficacy.[3]

Conclusion and Future Directions

This compound has demonstrated a clear mechanism of action, leveraging the inhibition of LSD1 to reverse epigenetic silencing and induce differentiation in cancer cells.[1][3] The potent in vitro and in vivo activity, particularly in AML and SCLC models, underscores its therapeutic potential.[3] Clinical trials have shown that this compound is well-tolerated and demonstrates clinical activity in patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma.[2][5]

The reversible nature of its binding may provide a superior safety profile compared to irreversible LSD1 inhibitors, a hypothesis supported by its favorable tolerability in clinical settings.[2] Future research will likely focus on identifying predictive biomarkers for patient stratification and exploring rational combination therapies to enhance the efficacy of this compound in a broader range of malignancies. Its role as a differentiation-inducing agent makes it a promising component of modern epigenetic cancer therapy.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a selective inhibitor of KDM1A, suppresses head and neck squamous cell carcinoma growth by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Power of Pulrodemstat: A Technical Guide to its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Pulrodemstat (CC-90011) is emerging as a potent and selective, reversible inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the preclinical anticancer activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways.

Mechanism of Action: Targeting a Key Epigenetic Regulator

This compound exerts its anticancer effects by inhibiting LSD1, a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that plays a crucial role in transcriptional regulation. LSD1 primarily catalyzes the demethylation of histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Dysregulation of LSD1 activity is a hallmark of several cancers, where it contributes to oncogenesis by repressing tumor suppressor genes and activating oncogenic pathways. By inhibiting LSD1, this compound leads to the re-expression of silenced tumor suppressor genes, induces cellular differentiation, and ultimately inhibits cancer cell proliferation and survival.

dot

Quantitative In Vitro Activity

This compound has demonstrated potent anti-proliferative and differentiation-inducing activity across a range of cancer cell lines. The following tables summarize its in vitro efficacy.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 / EC50 | Reference |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | 2 nM (EC50) | |

| THP-1 | Acute Myeloid Leukemia (AML) | 7 nM (EC50, for CD11b induction) | |

| Cal-27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 2.42 µM (IC50) | |

| SCC-9 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 0.52 µM (IC50) | |

| H1417 | Small Cell Lung Cancer (SCLC) | 6 nM (EC50) | |

| H209 | Small Cell Lung Cancer (SCLC) | 3 nM (EC50, for GRP suppression) | |

| H1417 | Small Cell Lung Cancer (SCLC) | 4 nM (EC50, for GRP suppression) |

Table 2: Enzymatic Inhibition Profile of this compound

| Target | IC50 | Selectivity | Reference |

| LSD1 | 0.25 nM | Highly Selective | |

| LSD2 | Less enzymatic inhibition | >LSD1 | |

| MAO-A | Less enzymatic inhibition | >LSD1 | |

| MAO-B | Less enzymatic inhibition | >LSD1 |

In Vivo Efficacy

Preclinical in vivo studies have corroborated the potent anticancer activity of this compound in patient-derived xenograft (PDX) models of small cell lung cancer (SCLC).

Table 3: In Vivo Antitumor Activity of this compound

| Cancer Model | Dosing Regimen | Outcome | Reference |

| SCLC PDX | 5 mg/kg, oral, daily for 30 days | Tumor growth inhibition | |

| H1417 SCLC Xenograft | 2.5 - 5 mg/kg, once daily for 4 days | Dose-dependent downregulation of GRP mRNA |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the preclinical anticancer activity of this compound.

Cell Viability and Proliferation Assays (e.g., CCK-8)

dot

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a duration appropriate for the cell line, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: After the incubation period, a viability reagent such as Cell Counting Kit-8 (CCK-8) is added to each well according to the manufacturer's instructions.

-

Final Incubation: The plates are incubated for an additional 1 to 4 hours to allow for the colorimetric reaction to develop.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

dot

Detailed Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: Human cancer cells or fragments of patient-derived xenograft (PDX) tissue are subcutaneously implanted into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). Once tumors reach the desired volume, the mice are randomized into different treatment groups, including a vehicle control group.

-

Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Endpoint and Analysis: The study continues until a predetermined endpoint, such as the tumors in the control group reaching a maximum allowed size. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis). The primary endpoint is typically tumor growth inhibition.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable. After intravenous administration of a 5 mg/kg dose, this compound exhibited a systemic clearance of 32.4 mL/min/kg, an elimination half-life of 2 hours, and a high volume of distribution of 7.5 L/kg.

Future Directions

The preclinical data for this compound are promising, demonstrating its potential as a novel anticancer agent. Ongoing and future research will likely focus on:

-

Exploring the efficacy of this compound in a broader range of cancer types.

-

Investigating combination therapies to enhance its anticancer activity and overcome potential resistance mechanisms.

-

Further elucidating the downstream signaling pathways affected by LSD1 inhibition to identify predictive biomarkers of response.

Pulrodemstat (CC-90011): A Technical Guide to its Chemical Structure, Properties, and Preclinical/Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat (CC-90011) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and preclinical and clinical development of this compound. Detailed experimental methodologies for key in vitro and in vivo studies are provided, along with a summary of its clinical trial landscape.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile |

| CAS Number | 1821307-10-1 (free base) |

| Synonyms | CC-90011, LSD1-IN-7 |

| SMILES | CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₃F₂N₅O₂ |

| Molecular Weight | 451.5 g/mol [1] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO (100 mg/mL); Insoluble in water and ethanol[2] |

Note: this compound has been studied in various salt forms, including besylate (C₃₀H₂₉F₂N₅O₅S, MW: 609.64) and tosylate salts.

Mechanism of Action

This compound is a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that plays a crucial role in regulating gene expression.

LSD1 Inhibition and Downstream Effects

LSD1 primarily demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. It can also demethylate other substrates, including p53 and DNMT1. By inhibiting LSD1, this compound leads to an accumulation of H3K4me1/2 at specific gene promoters, which in turn reactivates the expression of tumor suppressor genes and genes involved in cellular differentiation. In some contexts, LSD1 inhibition can also promote the methylation of H3K9, another repressive mark, at the promoters of tumor-promoting genes, leading to their downregulation. The overall effect is a shift in the cellular transcriptional landscape that promotes an anti-tumor phenotype.

Selectivity Profile

This compound is a highly selective inhibitor of LSD1.

| Enzyme | IC₅₀ (nM) |

| LSD1 | 0.25[2] |

| LSD2 | >10,000 |

| MAO-A | >10,000 |

| MAO-B | >10,000 |

Pharmacokinetics

Preclinical Pharmacokinetics in Mice

| Parameter | Value (5 mg/kg oral dose) |

| AUC₀₋₂₄h | 1.8 µM·h[2] |

| Cₘₐₓ | 0.36 µM[2] |

| Oral Bioavailability | 32%[2] |

| Systemic Clearance (i.v.) | 32.4 mL/min/kg[2] |

| Elimination Half-life (i.v.) | 2 h[2] |

| Volume of Distribution (i.v.) | 7.5 L/kg[2] |

Clinical Pharmacokinetics in Humans

Pharmacokinetic data from the Phase 1 clinical trial (NCT02875223) in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma are summarized below for the recommended Phase 2 dose (RP2D) of 60 mg once weekly.

| Parameter | Day 1 | Day 22 |

| Tₘₐₓ (h) | 4.0 (2.0-8.0) | 4.0 (1.9-8.0) |

| Cₘₐₓ (ng/mL) | 340 (54) | 425 (36) |

| AUC₀₋₁₆₈ (h·ng/mL) | 20,800 (49) | 29,300 (37) |

| t₁/₂ (h) | 43.1 (31) | 52.3 (29) |

Data are presented as geometric mean (% coefficient of variation) for Cₘₐₓ, AUC, and t₁/₂, and median (range) for Tₘₐₓ.[3]

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent anti-proliferative and differentiation-inducing activity in various cancer cell lines.

| Cell Line | Cancer Type | Assay | EC₅₀ (nM) |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | Anti-proliferation | 2[2] |

| THP-1 | Acute Myeloid Leukemia (AML) | CD11b Induction | 7[2] |

| H209 | Small Cell Lung Cancer (SCLC) | GRP Suppression | 3[2] |

| H1417 | Small Cell Lung Cancer (SCLC) | GRP Suppression | 4[2] |

| H1417 | Small Cell Lung Cancer (SCLC) | Anti-proliferation (12 days) | 6[2] |

In Vivo Activity

In a patient-derived xenograft (PDX) model of small cell lung cancer (SCLC), oral administration of this compound at 5 mg/kg daily for 30 days resulted in significant tumor growth inhibition.[2] In an SCLC human tumor xenograft (H1417) model, this compound treatment led to a robust downregulation of GRP mRNA levels.[2]

Experimental Protocols

THP-1 Cell Differentiation Assay

This protocol outlines the methodology to assess the induction of the myeloid differentiation marker CD11b in the THP-1 human monocytic leukemia cell line following treatment with this compound.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well cell culture plates

-

This compound (CC-90011)

-

Fluorescently-labeled anti-human CD11b antibody

-

Flow cytometer

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed THP-1 cells into 96-well plates at a density of 5 x 10⁴ cells per well.

-

Prepare serial dilutions of this compound in culture medium and add to the wells to achieve a range of final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours.

-

Harvest the cells and wash with PBS.

-

Stain the cells with a fluorescently-labeled anti-human CD11b antibody according to the manufacturer's instructions.

-

Analyze the percentage of CD11b-positive cells using a flow cytometer.

-

Calculate the EC₅₀ value for CD11b induction by plotting the percentage of CD11b-positive cells against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

SCLC Patient-Derived Xenograft (PDX) Model

This protocol describes the general workflow for establishing and utilizing an SCLC PDX model to evaluate the in vivo efficacy of this compound.

Materials:

-

Fresh SCLC tumor tissue from a patient

-

Immunocompromised mice (e.g., NOD-scid gamma mice)

-

Surgical tools

-

This compound (CC-90011)

-

Vehicle control

-

Calipers

Procedure:

-

Obtain fresh SCLC tumor tissue from a patient biopsy or surgical resection under sterile conditions.

-

Implant small fragments (approximately 2-3 mm³) of the tumor tissue subcutaneously into the flank of immunocompromised mice.[4][5]

-

Monitor the mice for tumor growth. Once tumors reach a certain volume (e.g., 100-200 mm³), they can be serially passaged into new cohorts of mice to expand the PDX model.

-

Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 5 mg/kg daily). The control group receives the vehicle.

-

Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of treatment tolerability.

-

At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

Clinical Development

This compound has been evaluated in several clinical trials for the treatment of various malignancies.

Phase 1 Study in Advanced Malignancies (NCT02875223)

This first-in-human, open-label, dose-escalation and expansion study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma.[6][7]

-

Key Findings:

-

The recommended Phase 2 dose (RP2D) was established at 60 mg once weekly.[7][8]

-

The maximum tolerated dose (MTD) was 80 mg once weekly.[8]

-

The most common treatment-related adverse event was thrombocytopenia, which was generally manageable.[6][7]

-

Promising clinical activity was observed in patients with neuroendocrine neoplasms and a durable complete response was seen in a patient with marginal zone lymphoma.[7][8]

-

Other Key Clinical Trials

-

NCT03850067: A Phase 1b study evaluating this compound in combination with cisplatin and etoposide in patients with first-line, extensive-stage small cell lung cancer.[9]

-

NCT04350463: A Phase 2 study assessing the safety and efficacy of this compound in combination with nivolumab in subjects with advanced cancers.[10]

-

NCT04748848: A Phase 1/2 study evaluating this compound in combination with venetoclax and azacitidine in patients with acute myeloid leukemia.[10]

Conclusion

This compound (CC-90011) is a potent and selective reversible inhibitor of LSD1 with a well-defined mechanism of action. It has demonstrated promising preclinical anti-tumor activity in both hematological and solid tumor models. Early clinical data have established a manageable safety profile and have shown encouraging signs of efficacy in certain patient populations. Ongoing and future clinical trials will further delineate the therapeutic potential of this compound as a novel epigenetic therapy for cancer. This technical guide provides a solid foundation of its chemical, pharmacological, and clinical properties for the scientific and drug development communities.

References

- 1. This compound | C24H23F2N5O2 | CID 118483201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 5. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 6. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Pulrodemstat's selectivity for LSD1 over LSD2, MAO-A, and MAO-B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulrodemstat (CC-90011) is a potent, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1][2][3][4] LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[3] Its overexpression is associated with poor prognosis in numerous malignancies, making it a compelling therapeutic target. This guide provides an in-depth analysis of this compound's selectivity for LSD1 over other FAD-dependent amine oxidases, namely LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B), presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathway visualizations.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound exhibits exceptional selectivity for LSD1, with substantially lower inhibitory activity against the closely related enzymes LSD2, MAO-A, and MAO-B.

| Target Enzyme | IC50 (nM) | Fold Selectivity vs. LSD1 |

| LSD1 | 0.3 | 1 |

| LSD2 | >10,000 | >33,333 |

| MAO-A | >10,000 | >33,333 |

| MAO-B | >10,000 | >33,333 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from Kanouni T, et al. J Med Chem. 2020.[5] Another source reports an IC50 of 0.25 nM for LSD1.[1][6]

Experimental Protocols

The determination of this compound's selectivity profile relies on robust and specific enzymatic assays. The following are detailed methodologies for the key experiments cited.

LSD1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the demethylase activity of LSD1 by measuring the change in a fluorescent signal resulting from the enzymatic modification of a substrate.

Materials:

-

Recombinant human LSD1/CoREST complex

-

Biotinylated-Histone H3 (1-21)K4me1 peptide substrate

-

Europium cryptate-labeled anti-Histone H3K4me0 antibody (donor fluorophore)

-

Streptavidin-XL665 (acceptor fluorophore)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 0.01% BSA, 0.01% Tween-20)

-

This compound (or other test compounds)

-

384-well low-volume microplates

-

TR-FRET-compatible microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 2 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the LSD1/CoREST complex (final concentration, e.g., 1 nM) to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 4 µL of a solution containing the biotinylated H3K4me1 peptide substrate (final concentration, e.g., 200 nM).

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and initiate the detection phase by adding 10 µL of a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in a suitable detection buffer.

-

Incubate the plate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) following excitation at 320 nm.

-

The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence intensities. IC50 values are determined by fitting the data to a four-parameter logistic equation.

MAO-A and MAO-B Inhibition Assay (Fluorometric)

This assay measures the activity of MAO-A and MAO-B by monitoring the production of a fluorescent product. A common method is the MAO-Glo™ Assay.

Materials:

-

Recombinant human MAO-A or MAO-B

-

MAO substrate (e.g., a luminogenic substrate that is a derivative of beetle luciferin)

-

MAO Reaction Buffer

-

Luciferin Detection Reagent

-

This compound (or other test compounds)

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

Add 5 µL of the diluted this compound or vehicle control to the wells of a 96-well plate.

-

Add 20 µL of a solution containing either MAO-A or MAO-B enzyme in the reaction buffer to each well.

-

Incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the MAO substrate solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and initiate the luminescent signal by adding 50 µL of the Luciferin Detection Reagent.

-

Incubate for 20 minutes at room temperature to stabilize the signal.

-

Measure the luminescence using a plate-reading luminometer.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving LSD1 and the experimental workflows for determining inhibitor selectivity.

Caption: LSD1 Signaling Pathway and the Effect of this compound.

Caption: Workflow for Determining Inhibitor Selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Histone Demethylase | DC Chemicals [dcchemicals.com]

Pulrodemstat (CC-90011): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulrodemstat (formerly CC-90011) is a potent, selective, and reversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the structure-activity relationship (SAR) studies that led to its identification, the multi-step synthetic route, and its pharmacological effects in preclinical models. Furthermore, this document outlines the key signaling pathways modulated by this compound and provides detailed protocols for its synthesis and relevant biological assays. The information presented herein is intended to serve as a valuable resource for researchers and clinicians in the fields of oncology and drug development.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2][3] Dysregulation and overexpression of LSD1 have been linked to the development and progression of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and head and neck squamous cell carcinoma (HNSCC), by promoting cell proliferation and inhibiting differentiation.[2][3][4] Consequently, LSD1 has emerged as a promising therapeutic target for cancer therapy.[5][6]

This compound was developed as a highly potent and selective reversible inhibitor of LSD1.[7][8] Unlike the earlier irreversible inhibitors derived from tranylcypromine (TCP), this compound's reversible mechanism of action may offer a more favorable safety profile.[8][9] This whitepaper will delve into the technical details of this compound's development and preclinical characterization.

Discovery and Optimization

The discovery of this compound stemmed from a focused effort to identify novel, reversible inhibitors of LSD1. Through structure-activity relationship (SAR) exploration and optimization of absorption, distribution, metabolism, and excretion (ADME) properties, the clinical candidate CC-90011 (this compound) was identified.[7][10] A key modification involved the addition of a fluorine substitution in the 3-position of the benzonitrile, which resulted in potent inhibition of LSD1.[7]

Synthesis of this compound (CC-90011)

The synthesis of this compound is a multi-step process commencing from the readily available starting material, perchloropyrimidine.[7][11] The synthetic scheme involves a sequential and chemoselective displacement of the chlorine atoms on the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound (compound 11) was accomplished in six steps starting from perchloropyrimidine (compound 12) as outlined below.[7]

-

Synthesis of Pyrimidinone (13): Perchloropyrimidine (12) undergoes chemoselective displacement of the chlorine at the 4-position using an aqueous base (1.3 equivalents of NaOH) at room temperature to yield pyrimidinone (13) with a 69% yield.[7]

-

N-methylation (14): Treatment of pyrimidinone (13) with iodomethane results in the formation of the thermodynamically favored N-methylpyrimidinone adduct (14) in a 62% yield.[7]

-

Displacement with N-Boc-aminopiperidine (15): The chlorine at the 2-position of N-methylpyrimidinone (14) is displaced by N-Boc-aminopiperidine to give compound 15 in an 80% yield.[7]

-

Suzuki-Miyaura Coupling: Subsequent steps involve a Suzuki-Miyaura coupling reaction to introduce the aryl moiety.

-

Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group is then removed.

-

Final Amide Coupling and Salt Formation: The final step involves an amide coupling reaction followed by salt formation to yield this compound besylate.[11]

dot

Caption: Synthetic workflow for this compound (CC-90011).

Mechanism of Action

This compound functions as a potent and selective inhibitor of LSD1.[1] LSD1 is a histone demethylase that removes methyl groups from H3K4me1/2, leading to transcriptional repression, and from H3K9me1/2, resulting in transcriptional activation in specific contexts.[2] By inhibiting LSD1, this compound leads to an increase in H3K4me2 levels, which in turn reactivates silenced genes, including those involved in myeloid differentiation.[3] This mechanism underlies its anti-leukemic activity and its ability to induce differentiation in cancer cells.[12]

dot

Caption: Signaling pathway of this compound via LSD1 inhibition.

Preclinical Pharmacology

This compound has demonstrated significant anti-cancer activity in a range of preclinical models.

In Vitro Activity

This compound exhibits potent enzymatic inhibition of LSD1 and demonstrates cellular activity in various cancer cell lines.[1][7]

| Parameter | Value | Cell Line/Assay | Reference |

| LSD1 IC50 | 0.25 nM | Enzymatic Assay | [1] |

| LSD1 IC50 | 0.3 nM | TR-Fret Assay | [7] |

| CD11b Induction EC50 | 7 nM | THP-1 (AML) | [1][7] |

| Antiproliferative EC50 | 2 nM | Kasumi-1 (AML) | [1][7] |

| GRP Suppression EC50 | 3 nM | H209 (SCLC) | [1] |

| GRP Suppression EC50 | 4 nM | H1417 (SCLC) | [1] |

| Antiproliferative EC50 | 6 nM | H1417 (SCLC) | [1] |

| Antiproliferative IC50 | 2.42 µM | Cal-27 (HNSCC) | [4] |

| Antiproliferative IC50 | 0.52 µM | SCC-9 (HNSCC) | [4] |

In Vivo Efficacy

Oral administration of this compound has shown significant tumor growth inhibition in patient-derived xenograft (PDX) models of SCLC.[1][2]

| Parameter | Value | Model | Dosing | Reference |

| Tumor Growth Inhibition (TGI) | 78% | SCLC PDX | 5 mg/kg, daily | [1] |

| GRP mRNA Downregulation | Robust | H1417 Xenograft | 2.5 mg/kg, daily | [1] |

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[1]

| Parameter | Value (at 5 mg/kg) | Route | Reference |

| AUC0-24h | 1.8 µM·h | Oral | [1] |

| Cmax | 0.36 µM | Oral | [1] |

| Oral Bioavailability | 32% | - | [1] |

| Systemic Clearance | 32.4 mL/min/kg | IV | [1] |